molecular formula C22H16FN3O B287116 N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287116
M. Wt: 357.4 g/mol
InChI Key: UOUXDMPPCTWSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as FNPy, is a chemical compound that has been widely studied in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various fields of study.

Scientific Research Applications

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. In addition, N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has some limitations for use in lab experiments. It has poor water solubility, which can limit its use in biological assays. N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide also has low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. Another area of research is the optimization of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide for use in biological assays. This could involve the development of more water-soluble derivatives of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. In addition, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide and its potential applications in the treatment of neurological disorders. Finally, the use of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a fluorescent probe for detecting metal ions in biological samples could be further explored.

Synthesis Methods

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde, hydrazine hydrate, and diphenylacetyl chloride. This method has been reported in several research papers and has been optimized to obtain high yields of N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.

properties

Product Name

N-(4-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-17-11-13-18(14-12-17)25-22(27)20-15-24-26(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,25,27)

InChI Key

UOUXDMPPCTWSPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.